2-(2,4-dichlorophenoxy)-N-{2-[2-(2-methylbenzylidene)hydrazino]-2-oxoethyl}propanamide 2-(2,4-dichlorophenoxy)-N-{2-[2-(2-methylbenzylidene)hydrazino]-2-oxoethyl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0882419
InChI: InChI=1S/C19H19Cl2N3O3/c1-12-5-3-4-6-14(12)10-23-24-18(25)11-22-19(26)13(2)27-17-8-7-15(20)9-16(17)21/h3-10,13H,11H2,1-2H3,(H,22,26)(H,24,25)/b23-10+
SMILES: CC1=CC=CC=C1C=NNC(=O)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C19H19Cl2N3O3
Molecular Weight: 408.3 g/mol

2-(2,4-dichlorophenoxy)-N-{2-[2-(2-methylbenzylidene)hydrazino]-2-oxoethyl}propanamide

CAS No.:

Cat. No.: VC0882419

Molecular Formula: C19H19Cl2N3O3

Molecular Weight: 408.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-{2-[2-(2-methylbenzylidene)hydrazino]-2-oxoethyl}propanamide -

Specification

Molecular Formula C19H19Cl2N3O3
Molecular Weight 408.3 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[2-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]propanamide
Standard InChI InChI=1S/C19H19Cl2N3O3/c1-12-5-3-4-6-14(12)10-23-24-18(25)11-22-19(26)13(2)27-17-8-7-15(20)9-16(17)21/h3-10,13H,11H2,1-2H3,(H,22,26)(H,24,25)/b23-10+
Standard InChI Key LUNWGWTXGULGLB-AUEPDCJTSA-N
Isomeric SMILES CC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
SMILES CC1=CC=CC=C1C=NNC(=O)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CC1=CC=CC=C1C=NNC(=O)CNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator